molecular formula C9H19NO3 B554852 N-Me-Thr(Tbu)-OH CAS No. 42417-72-1

N-Me-Thr(Tbu)-OH

Cat. No. B554852
CAS RN: 42417-72-1
M. Wt: 189.25 g/mol
InChI Key: KYXQLWFONOUGLB-RQJHMYQMSA-N
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Description

N-Me-Thr(Tbu)-OH, also known as N-Methyl-Threonine, is a naturally occurring amino acid found in many proteins and peptides. It is a derivative of threonine, an essential amino acid. N-Me-Thr(Tbu)-OH is an important structural component of many proteins and peptides, and plays an important role in the regulation of cell growth and metabolism.

Scientific Research Applications

Peptide Synthesis in Drug Development

“N-Me-Thr(Tbu)-OH” is likely used in Fmoc/tBu solid-phase peptide synthesis, a preferred method for creating peptides for potential drug candidates. This process involves sequential coupling of amino acids on a solid support, allowing for high-efficiency synthesis and easier purification steps .

properties

IUPAC Name

(2S,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXQLWFONOUGLB-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426648
Record name O-tert-Butyl-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Me-Thr(Tbu)-OH

CAS RN

42417-72-1
Record name O-tert-Butyl-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Me-Thr(Tbu)-OH

Q & A

Q1: What is unique about the synthesis strategy presented in the paper?

A2: The researchers developed a solid-phase synthesis method using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during synthesis []. This strategy allows for the efficient synthesis and purification of Fmoc-N-Me-Thr(tBu)-OH. The use of 2-CTC is highlighted as a cost-effective alternative compared to other protecting groups. Additionally, the researchers investigated two different alkylation methods for the N-methylation step, providing flexibility in the synthesis protocol [].

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